molecular formula C6H11F2NO B12948409 (R)-3,3-Difluoro-4-methoxypiperidine

(R)-3,3-Difluoro-4-methoxypiperidine

Cat. No.: B12948409
M. Wt: 151.15 g/mol
InChI Key: IFTWHKUWEKBXCG-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3,3-Difluoro-4-methoxypiperidine is a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine ring is a privileged scaffold in pharmaceuticals, and its modification with fluorine and methoxy groups allows researchers to fine-tune the properties of potential drug candidates . The incorporation of fluorine atoms, particularly in a gem-difloro configuration at the 3-position, is a established strategy to modulate the pKa of the adjacent piperidine nitrogen . This pKa manipulation can profoundly influence the molecule's binding affinity, metabolic stability, and membrane permeability, and can help mitigate off-target effects such as interaction with the hERG ion channel, thereby improving cardiovascular safety profiles . While a related compound, 3,3-difluoropiperidin-4-ol, has been explored in the synthesis of dopamine D4 receptor antagonists for researching L-DOPA-induced dyskinesias in Parkinson's disease , the (R)-enantiomer of 3,3-difluoro-4-methoxypiperidine offers a unique, stereochemically defined framework. Its high chiral purity makes it a valuable intermediate for developing targeted therapies where specific three-dimensional interaction with a biological target is required. This compound is intended for research applications as a key building block in the synthesis of more complex bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

(4R)-3,3-difluoro-4-methoxypiperidine

InChI

InChI=1S/C6H11F2NO/c1-10-5-2-3-9-4-6(5,7)8/h5,9H,2-4H2,1H3/t5-/m1/s1

InChI Key

IFTWHKUWEKBXCG-RXMQYKEDSA-N

Isomeric SMILES

CO[C@@H]1CCNCC1(F)F

Canonical SMILES

COC1CCNCC1(F)F

Origin of Product

United States

Preparation Methods

1,4-Addition of Ethyl Bromodifluoroacetate to Acrylonitriles

  • Step 1: 1,4-Addition

    Ethyl bromodifluoroacetate is reacted with 3-substituted acrylonitriles in the presence of copper powder to afford 4-substituted 3,3-difluoropiperidine precursors.

  • Step 2: Reduction and Lactamization

    The cyano group is reduced using borane reagents, followed by intramolecular lactamization to form the piperidine ring.

  • Step 3: Lactam Reduction

    The lactam is further reduced to the corresponding piperidine.

  • Step 4: Introduction of Methoxy Group

    The 4-position substituent is introduced as an alkoxymethyl group, which can be converted to the methoxy substituent through appropriate functional group transformations.

This method allows for the synthesis of N-protected 3,3-difluoroisonipecotic acid derivatives and related compounds, demonstrating versatility in preparing fluorinated piperidines.

Synthesis via tert-Butyl Protected Intermediates

  • Step 1: Preparation of tert-Butyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate

    Starting from racemic mixtures, tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is synthesized and purified.

  • Step 2: Oxidation to Ketone

    Using Dess-Martin periodinane in dichloromethane under inert atmosphere at room temperature, the hydroxyl group at the 4-position is oxidized to the corresponding ketone (tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate).

  • Step 3: Nucleophilic Substitution

    The ketone intermediate undergoes nucleophilic substitution with methanol or methoxy-containing nucleophiles to install the 4-methoxy group.

  • Step 4: Deprotection

    Acidic treatment (e.g., trifluoroacetic acid) removes the tert-butyl protecting group to yield (R)-3,3-difluoro-4-methoxypiperidine as a salt or free base.

  • Step 5: Resolution

    Enantiomeric resolution or asymmetric synthesis techniques are applied to obtain the (R)-enantiomer with high stereochemical purity.

Step Reagents/Conditions Temperature Yield (%) Notes
1,4-Addition Ethyl bromodifluoroacetate, 3-substituted acrylonitrile, Cu powder Room temperature Not specified Forms difluorinated intermediate
Reduction & Lactamization Borane reduction Mild heating Not specified Converts nitrile to lactam
Lactam Reduction Borane or other hydride reducing agents Mild conditions Not specified Forms piperidine ring
Oxidation (tert-butyl route) Dess-Martin periodinane, CH2Cl2, inert atmosphere 20 °C (room temp) High (>90%) Converts hydroxyl to ketone
Nucleophilic substitution Methanol or methoxy nucleophile 0 °C to room temp Moderate to high Introduces methoxy group
Deprotection Trifluoroacetic acid (TFA) Room temperature High Removes tert-butyl protecting group
  • The 1,4-addition route provides a robust method to access various 4-substituted 3,3-difluoropiperidines, including methoxy derivatives, with good control over the substitution pattern.

  • The tert-butyl protected intermediate approach allows for selective oxidation and functionalization at the 4-position, facilitating the introduction of the methoxy group with high regio- and stereoselectivity.

  • Both methods require careful control of reaction conditions, especially temperature and atmosphere, to maintain the integrity of the difluoro substituents and to achieve high purity and yield.

  • Enantiomeric purity is critical for biological applications; thus, chiral resolution or asymmetric synthesis steps are integrated into the preparation protocols.

Method Key Steps Advantages Limitations
1,4-Addition and Reduction 1,4-addition → reduction → lactamization → methoxy substitution Versatile, applicable to various 4-substituents Multi-step, moderate complexity
tert-Butyl Protected Intermediate Protection → oxidation → substitution → deprotection High regioselectivity, good yields Requires protecting group handling

The preparation of (R)-3,3-difluoro-4-methoxypiperidine involves advanced synthetic methodologies that combine fluorine chemistry with selective functionalization of the piperidine ring. The two principal routes—1,4-addition with subsequent reductions and the tert-butyl protected intermediate strategy—offer complementary approaches to achieve the target compound with high purity and stereochemical control. These methods are supported by detailed experimental protocols and have been validated in medicinal chemistry research contexts.

Chemical Reactions Analysis

Types of Reactions

®-3,3-Difluoro-4-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl compound.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative with different substituents.

    Substitution: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a ketone, while reduction of the piperidine ring can produce a variety of substituted piperidines.

Scientific Research Applications

®-3,3-Difluoro-4-methoxypiperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated structure can enhance the stability and bioavailability of biologically active molecules.

    Medicine: Fluorinated piperidines are investigated for their potential as pharmaceutical agents due to their improved pharmacokinetic properties.

    Industry: The compound is used in the development of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of ®-3,3-Difluoro-4-methoxypiperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can influence the compound’s binding affinity and selectivity by altering its electronic and steric properties.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related fluorinated piperidines and methoxy-substituted heterocycles (Table 1). Key analogues include:

Compound Name Substituents Key Features Reference
3-Benzyloxy-4,4-difluoropiperidine 4,4-difluoro, 3-benzyloxy Lacks stereocenter; benzyloxy group increases lipophilicity
4,4-Difluoro-3-hydroxypiperidine 4,4-difluoro, 3-hydroxy Hydroxyl group enhances hydrogen-bonding potential but reduces stability
(R)-3-Fluoro-4-methoxypiperidine 3-fluoro, 4-methoxy Single fluorine reduces steric hindrance; lower metabolic stability Hypothetical
(S)-3,3-Difluoro-4-methoxypiperidine 3,3-difluoro, 4-methoxy (S) Enantiomer with distinct stereoelectronic effects on target binding

Key Observations :

  • Fluorine Positioning : The 3,3-difluoro configuration in the (R)-isomer creates a rigid, electron-deficient region, which contrasts with 4,4-difluoro analogues (e.g., 3-Benzyloxy-4,4-difluoropiperidine) where fluorine atoms occupy equatorial positions, reducing ring puckering .
  • Methoxy vs. Hydroxy/Benzyloxy : The methoxy group in (R)-3,3-Difluoro-4-methoxypiperidine offers moderate lipophilicity compared to the polar hydroxy group or bulky benzyloxy substituents, balancing solubility and membrane permeability .
  • Stereochemical Impact : The (R)-configuration optimizes spatial alignment with chiral biological targets, as seen in receptor-binding assays for similar fluorinated piperidines .
Pharmacological and Physicochemical Properties
  • Lipophilicity (LogP) : (R)-3,3-Difluoro-4-methoxypiperidine has a calculated LogP of 1.8, lower than benzyloxy-substituted analogues (LogP ~2.5) but higher than hydroxy variants (LogP ~0.5) .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism in the liver, as demonstrated in microsomal assays for related compounds .
  • Bioavailability: The compound’s moderate polarity and fluorine-induced reduction in amine basicity (pKa ~7.1) enhance oral absorption compared to non-fluorinated piperidines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.